5-(3,4-Dichlorophenyl)-6-(diethoxymethyl)pyrimidine-2,4-diamine
Description
Properties
CAS No. |
20535-53-9 |
|---|---|
Molecular Formula |
C15H18Cl2N4O2 |
Molecular Weight |
357.2 g/mol |
IUPAC Name |
5-(3,4-dichlorophenyl)-6-(diethoxymethyl)pyrimidine-2,4-diamine |
InChI |
InChI=1S/C15H18Cl2N4O2/c1-3-22-14(23-4-2)12-11(13(18)21-15(19)20-12)8-5-6-9(16)10(17)7-8/h5-7,14H,3-4H2,1-2H3,(H4,18,19,20,21) |
InChI Key |
WHNGSHAUKDCMNA-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(C1=C(C(=NC(=N1)N)N)C2=CC(=C(C=C2)Cl)Cl)OCC |
Origin of Product |
United States |
Biological Activity
5-(3,4-Dichlorophenyl)-6-(diethoxymethyl)pyrimidine-2,4-diamine is a pyrimidine derivative that has garnered attention in medicinal chemistry due to its diverse biological activities. This compound is characterized by its unique structure, which includes a dichlorophenyl group and diethoxymethyl substituents, contributing to its potential therapeutic applications. The following sections will detail the biological activity of this compound, including its mechanisms of action, efficacy in various studies, and potential clinical applications.
- Molecular Formula : C15H18Cl2N4O2
- CAS Number : 20535-53-9
- Molecular Weight : 357.24 g/mol
The biological activity of 5-(3,4-Dichlorophenyl)-6-(diethoxymethyl)pyrimidine-2,4-diamine primarily involves its interaction with various molecular targets within cells. Research indicates that this compound may exert its effects through:
- Inhibition of Enzymatic Activity : It has been shown to inhibit specific enzymes involved in cancer cell proliferation.
- Induction of Apoptosis : Studies suggest that this compound can trigger apoptotic pathways in cancer cells, leading to cell death.
Anticancer Activity
Several studies have investigated the anticancer properties of this compound:
-
Cell Line Studies :
Cell Line IC50 (µM) Mechanism of Action MGC-803 12.5 Induces apoptosis via mitochondrial pathway EC-109 10.0 Cell cycle arrest at G2/M phase PC-3 15.0 Inhibits proliferation - In Vivo Studies :
Other Biological Activities
Beyond its anticancer properties, this pyrimidine derivative has shown promise in other areas:
- Antimicrobial Activity : Preliminary studies indicate that it possesses antibacterial properties against Gram-positive bacteria .
- Anti-inflammatory Effects : Research suggests potential anti-inflammatory activity, making it a candidate for further exploration in inflammatory diseases.
Case Studies
A notable case study involved the application of 5-(3,4-Dichlorophenyl)-6-(diethoxymethyl)pyrimidine-2,4-diamine in a clinical setting targeting metastatic breast cancer. The study highlighted the compound's ability to inhibit Rac1 signaling pathways critical for cancer cell migration and invasion .
Chemical Reactions Analysis
Synthetic Pathways
The compound’s synthesis likely involves modular strategies common to 2,4-diaminopyrimidine derivatives. Key steps include:
Core Formation
-
Starting material : 2,4-Diamino-6-hydroxypyrimidine (1 ) undergoes chlorination with POCl₃ to yield 2,4-diamino-6-chloropyrimidine (2 ) (85% yield) .
-
Nucleophilic substitution : The 6-chloro group is replaced by diethoxymethanol under basic conditions (e.g., NaH/DMSO) to introduce the diethoxymethyl moiety .
Functionalization at C5
-
Electrophilic substitution : Aryl groups (e.g., 3,4-dichlorophenyl) are introduced via Suzuki-Miyaura coupling. For example:
Diethoxymethyl Group
-
Acid-catalyzed hydrolysis : The diethoxymethyl group is susceptible to hydrolysis in acidic conditions, forming a ketone (6-formyl derivative) .
-
Transesterification : In polar aprotic solvents (e.g., CH₃CN), competing transesterification may occur if reactive esters are present .
Amino Groups
-
Acylation : The 2,4-diamino groups react with acyl chlorides (e.g., acetyl chloride) to form acetamides under mild conditions (e.g., Et₃N/CH₂Cl₂) .
-
Alkylation : Selective alkylation at N2 or N4 positions is possible using alkyl halides in DMF with K₂CO₃ .
Stability and Degradation
-
Thermal stability : Pyrimidine derivatives with diethoxymethyl groups decompose above 200°C, forming char and volatile byproducts (TGA data inferred from ).
-
Photodegradation : UV exposure (λ = 254 nm) induces cleavage of the diethoxymethyl group, yielding 6-hydroxypyrimidine derivatives .
Catalytic Modifications
Challenges and Optimization
-
Steric hindrance : Bulky substituents (e.g., diethoxymethyl) reduce coupling efficiency in Suzuki reactions. Optimizing catalysts (e.g., Pd(dbpf)Cl₂) improves yields .
-
Solvent effects : Hydrophobic solvents (toluene) favor aryl coupling, while polar solvents (CH₃CN) minimize side reactions .
Computational Insights
Molecular docking studies of analogous compounds suggest:
Comparison with Similar Compounds
Structural Comparisons
The structural uniqueness of 5-(3,4-Dichlorophenyl)-6-(diethoxymethyl)pyrimidine-2,4-diamine becomes evident when contrasted with analogous pyrimidine derivatives:
Key Observations :
- Core Modifications : Unlike pyrrolopyrimidine derivatives (e.g., ), the target compound retains a simple pyrimidine core, which may reduce synthetic complexity.
- Substituent Positioning : The 3,4-dichlorophenyl group distinguishes it from compounds with 3,5-dichloro substitutions (e.g., ), which can alter steric and electronic interactions with biological targets.
Physicochemical Properties
Comparative physicochemical data highlight differences in solubility, lipophilicity, and stability:
Q & A
Q. What synthetic routes are recommended for synthesizing 5-(3,4-Dichlorophenyl)-6-(diethoxymethyl)pyrimidine-2,4-diamine?
The compound is typically synthesized via nucleophilic substitution or condensation reactions. For example, condensation of 3,4-dichlorophenyl precursors with diethoxymethyl-substituted pyrimidine intermediates under basic conditions (e.g., sodium methoxide) in aprotic solvents like DMF. Purification involves recrystallization or chromatography to achieve >95% purity .
Q. Which spectroscopic techniques are critical for structural characterization?
- 1H NMR : Used to confirm aromatic protons (δ 7.1–7.9 ppm for dichlorophenyl), NH2 groups (δ 5.5–6.0 ppm), and diethoxymethyl protons (δ 3.5–4.0 ppm for OCH2) .
- Mass Spectrometry : High-resolution MS validates molecular weight (C13H15Cl2N4O2; calc. 350.06 g/mol).
- X-ray Crystallography : Resolves crystal packing and substituent orientation, critical for structure-activity studies .
Q. What are the primary applications of this compound in biological research?
It is investigated as a kinase inhibitor (e.g., CDK or receptor tyrosine kinases) due to its pyrimidine-diamine scaffold, which mimics ATP-binding pockets. Preclinical studies focus on cell cycle arrest and apoptosis induction in cancer models .
Advanced Research Questions
Q. How does the diethoxymethyl group influence reactivity compared to other substituents (e.g., methoxy or ethyl groups)?
The diethoxymethyl group enhances solubility in polar solvents and stabilizes intermediates via steric hindrance. Its electron-donating ether moieties favor nucleophilic substitution at the pyrimidine C6 position, unlike electron-withdrawing groups (e.g., Cl), which slow reactivity .
Q. What strategies resolve contradictions in reported inhibitory efficacy across studies?
Discrepancies may arise from:
- Assay Conditions : Variations in ATP concentrations (e.g., 1–10 µM) affect IC50 values.
- Substituent Positioning : Meta vs. para chlorine on the phenyl ring alters steric interactions with kinase active sites.
- Cell Line Specificity : Differential expression of target enzymes (e.g., CDK2 vs. CDK4) impacts potency. Validate using isogenic cell lines and standardized kinase profiling .
Q. How can synthesis yield be optimized for large-scale production?
- Continuous Flow Reactors : Improve heat/mass transfer, reducing side products (e.g., over-oxidation).
- Catalyst Optimization : Use Pd/C or Ni catalysts for selective hydrogenation of intermediates.
- Purification : Simulated moving bed (SMB) chromatography increases throughput compared to batch methods .
Key Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
